molecular formula C26H28ClN3O2S B2377508 N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-phenoxybenzamide hydrochloride CAS No. 1215789-63-1

N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-phenoxybenzamide hydrochloride

Cat. No.: B2377508
CAS No.: 1215789-63-1
M. Wt: 482.04
InChI Key: IACRZTDWMPHYGZ-UHFFFAOYSA-N
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Description

N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-phenoxybenzamide hydrochloride is a synthetic benzothiazole derivative of significant interest in medicinal chemistry and biochemical research. Compounds based on the benzothiazole scaffold are extensively investigated for their potential as antimicrobial agents . Research indicates that such derivatives can act as potent inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS), a key target in the development of new antibiotics, by competitively binding within the enzyme's PABA pocket . The structural features of this compound—including the 6-methylbenzo[d]thiazolyl moiety, the tertiary amine group from the 3-(dimethylamino)propyl chain, and the 3-phenoxybenzamide group—are associated with extended π-delocalized systems that facilitate interactions with biological macromolecules like DNA and proteins, potentially through π–π stacking and other non-covalent bonds . This molecular architecture makes it a valuable chemical tool for researchers exploring new therapeutic strategies against drug-resistant bacterial strains and for fundamental studies on enzyme inhibition mechanisms and structure-activity relationships (SAR) in organic synthesis. Furthermore, its structural similarity to other pharmacologically active molecules suggests potential research applications in the study of adrenergic and neurological pathways, providing a versatile scaffold for probing diverse biological systems .

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-3-phenoxybenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O2S.ClH/c1-19-13-14-23-24(17-19)32-26(27-23)29(16-8-15-28(2)3)25(30)20-9-7-12-22(18-20)31-21-10-5-4-6-11-21;/h4-7,9-14,17-18H,8,15-16H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IACRZTDWMPHYGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CCCN(C)C)C(=O)C3=CC(=CC=C3)OC4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Components and Disconnection Analysis

A rational approach to the synthesis of N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-phenoxybenzamide hydrochloride involves analysis of potential disconnections to identify key building blocks and appropriate synthetic routes. Based on established synthetic methodologies for similar benzamide derivatives, two principal synthetic strategies emerge:

  • Sequential assembly via benzothiazole formation followed by amidation
  • Convergent synthesis through preparation of individual components and subsequent coupling

Figure 1 illustrates the primary disconnection points and retrosyntheic pathways for the target compound.

Key Building Blocks

The synthesis requires preparation of three principal building blocks:

  • 6-Methylbenzo[d]thiazol-2-amine
  • 3-Phenoxybenzoic acid (or activated derivative)
  • 3-(Dimethylamino)propyl halide (typically bromide or chloride)

Preparation of 6-Methylbenzo[d]thiazol-2-amine Intermediate

Method A: From 4-Methylaniline via Thiourea Formation

This approach begins with the conversion of 4-methylaniline to the corresponding thiourea derivative, followed by oxidative cyclization to form the benzothiazole ring.

Step 1: Thiourea Formation

4-Methylaniline + NH₄SCN → 1-(4-methylphenyl)thiourea

The reaction is typically conducted in acidic medium at reflux temperature. Based on synthesis procedures for similar compounds, the following conditions can be employed:

  • Combine 4-methylaniline (1.0 eq) with ammonium thiocyanate (1.2 eq) in aqueous acidic solution (10% HCl)
  • Heat the mixture under reflux for 3-4 hours
  • Cool to room temperature and neutralize with ammonium hydroxide to precipitate the product
  • Filter, wash with water, and dry to obtain 1-(4-methylphenyl)thiourea

Step 2: Oxidative Cyclization

1-(4-Methylphenyl)thiourea + Br₂ → 6-Methyl-1,3-benzothiazol-2-amine

Based on similar procedures reported:

  • Dissolve 1-(4-methylphenyl)thiourea (1.0 eq) in chloroform (or dichloromethane)
  • Cool to 0°C and slowly add bromine (1.0 eq) in chloroform
  • Stir the reaction mixture at room temperature for 4 hours
  • Quench with 10% sodium thiosulfate solution
  • Add ammonium hydroxide solution until precipitation occurs
  • Filter the precipitate to obtain 6-methyl-1,3-benzothiazol-2-amine

The typical yield for this two-step sequence ranges from 60-70% based on similar benzothiazole syntheses.

Method B: From 2-Mercaptobenzothiazole Derivative

An alternative approach involves the preparation of 2-mercapto-6-methylbenzothiazole followed by conversion to the 2-amino derivative:

  • React 4-methyl-2-fluoroaniline with potassium ethyl xanthogenate in DMF
  • Convert the resulting 2-mercapto-6-methylbenzothiazole to the corresponding 2-amino derivative using established procedures

Synthesis of N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-phenoxybenzamide

Method 1: Sequential N-Alkylation and Amidation

Step 1: N-Alkylation of 6-Methylbenzothiazol-2-amine

6-Methyl-1,3-benzothiazol-2-amine + 3-(Dimethylamino)propyl chloride → N-(3-(Dimethylamino)propyl)-6-methyl-1,3-benzothiazol-2-amine

This N-alkylation reaction is typically conducted under the following conditions:

  • Combine 6-methyl-1,3-benzothiazol-2-amine (1.0 eq) with 3-(dimethylamino)propyl chloride (1.2 eq) in DMF
  • Add potassium carbonate (2.0 eq) as base
  • Heat the reaction mixture at 80-90°C for 12-18 hours
  • Cool, filter, and concentrate the solution
  • Purify by column chromatography using appropriate solvent systems

Step 2: Amidation with 3-Phenoxybenzoyl Chloride

N-(3-(Dimethylamino)propyl)-6-methyl-1,3-benzothiazol-2-amine + 3-Phenoxybenzoyl chloride → N-(3-(Dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-phenoxybenzamide

The amidation reaction can be conducted using the following procedure:

  • Generate 3-phenoxybenzoyl chloride from 3-phenoxybenzoic acid using thionyl chloride or oxalyl chloride
  • Dissolve N-(3-(dimethylamino)propyl)-6-methyl-1,3-benzothiazol-2-amine (1.0 eq) in dry toluene or dichloromethane
  • Add triethylamine (1.5 eq) as base
  • Slowly add 3-phenoxybenzoyl chloride (1.1 eq) at 0°C
  • Allow the reaction to warm to room temperature and stir for 6-8 hours
  • Quench with saturated sodium bicarbonate solution
  • Extract with ethyl acetate, wash, dry, and concentrate
  • Purify by column chromatography

This approach is supported by similar amidation reactions described for benzamide derivatives.

Method 2: Convergent Synthesis via Direct Coupling

An alternative approach involves direct coupling of 3-phenoxybenzoic acid with N-(3-(dimethylamino)propyl)-6-methyl-1,3-benzothiazol-2-amine using coupling reagents:

  • Combine 3-phenoxybenzoic acid (1.0 eq), N-(3-(dimethylamino)propyl)-6-methyl-1,3-benzothiazol-2-amine (1.0 eq), and HATU or EDCI/HOBt (1.2 eq) in DMF
  • Add DIPEA or triethylamine (2.5 eq)
  • Stir at room temperature for 12-24 hours
  • Quench with water and extract with ethyl acetate
  • Wash, dry, concentrate, and purify by column chromatography

This approach avoids the need to prepare the acid chloride intermediate.

Hydrochloride Salt Formation

The final step involves conversion of the free base to the hydrochloride salt:

N-(3-(Dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-phenoxybenzamide + HCl → this compound

The salt formation can be accomplished using the following procedure:

  • Dissolve the free base in a minimum amount of an appropriate solvent (e.g., diethyl ether, ethyl acetate, or acetone)
  • Slowly add hydrogen chloride solution (e.g., HCl in diethyl ether or dioxane)
  • Stir the mixture to allow complete precipitation
  • Filter the solid and wash with the appropriate solvent
  • Dry under vacuum to obtain the hydrochloride salt

Optimization of Reaction Conditions

Catalyst and Solvent Selection for Benzothiazole Formation

Table 1 summarizes the effect of different catalysts and solvents on the formation of benzothiazole intermediates, based on studies of similar compounds:

Table 1: Effect of Catalysts and Solvents on Benzothiazole Formation

Catalyst Solvent Temperature (°C) Time (h) Yield (%)
p-TSA Isopropanol Reflux 6 75-80
Sulfamic acid Methanol Reflux 6 70-75
HCl Acetic acid Reflux 4 65-70
Sulfanilic acid Toluene Reflux 8 60-65
β-cyclodextrin-SO₃H Water 80 4 85-90
β-cyclodextrin-SO₃H Ethanol Reflux 5 80-85

The use of β-cyclodextrin-SO₃H as a heterogeneous biopolymer-based solid acid catalyst in water provides several advantages, including high yield, low toxicity, and reusability without significant changes in activity.

Optimization of Amidation Conditions

The efficiency of the amidation reaction can be influenced by various parameters, as summarized in Table 2:

Table 2: Optimization of Amidation Conditions

Base Solvent Temperature (°C) Time (h) Yield (%)
Triethylamine DCM 0 to RT 6 80-85
DIPEA DCM 0 to RT 6 82-87
Pyridine Toluene RT 12 75-80
DBU THF 0 to RT 8 70-75
Et₃N DMF RT 4 85-90

The combination of triethylamine as base and DMF as solvent at room temperature provides optimal conditions for the amidation reaction.

Purification and Characterization

Purification Techniques

The purification of this compound can be accomplished through a combination of techniques:

  • Recrystallization : The free base can be recrystallized from appropriate solvent systems such as ethanol/water or acetone/hexane mixtures. The hydrochloride salt typically crystallizes from isopropanol or acetone/diethyl ether mixtures.

  • Column Chromatography : For challenging purifications, column chromatography can be employed using silica gel and appropriate solvent systems (e.g., dichloromethane/methanol gradients).

  • Preparative HPLC : For highest purity requirements, preparative HPLC purification can be performed using appropriate column types and mobile phase compositions.

Characterization Methods

The identity and purity of the synthesized compound can be confirmed using various analytical techniques:

  • ¹H NMR Spectroscopy : Expected diagnostic signals include aromatic protons (δ 7.0-8.0 ppm), methyl substituent on benzothiazole (δ 2.4-2.5 ppm), dimethylamino groups (δ 2.2-2.3 ppm), and methylene protons of the propyl chain (δ 1.8-3.5 ppm).

  • ¹³C NMR Spectroscopy : Key signals include carbonyl carbon (δ 165-170 ppm), benzothiazole carbons (δ 150-170 ppm), aromatic carbons (δ 110-145 ppm), and aliphatic carbons (δ 20-60 ppm).

  • Mass Spectrometry : The molecular ion peak corresponding to the free base should be observed, along with characteristic fragmentation patterns.

  • FTIR Spectroscopy : Characteristic bands include C=O stretching (1630-1650 cm⁻¹), C-N stretching (1250-1350 cm⁻¹), and aromatic C=C stretching (1450-1600 cm⁻¹).

  • HPLC Analysis : Purity determination using appropriate column types and mobile phase compositions.

Challenges and Troubleshooting

Common Synthetic Challenges

Several challenges may be encountered during the synthesis of this compound:

  • Regioselectivity in Benzothiazole Formation : The oxidative cyclization step may lead to regioisomeric products if the starting aniline has multiple reactive positions. Careful control of reaction conditions is necessary to ensure the formation of the desired 6-methyl isomer.

  • N-Alkylation Selectivity : The N-alkylation of 6-methyl-1,3-benzothiazol-2-amine can potentially occur at multiple nitrogen atoms. The use of appropriate catalysts and control of reaction conditions is essential to achieve selective alkylation.

  • Amidation Efficiency : The formation of the amide bond may be challenging due to steric hindrance. Optimization of coupling reagents and reaction conditions is crucial for achieving high yields.

  • Salt Formation and Stability : The formation of the hydrochloride salt may be accompanied by the precipitation of impurities. Optimization of salt formation conditions and purification steps is necessary to obtain the pure hydrochloride salt.

Troubleshooting Strategies

Table 3 presents strategies for addressing common issues encountered during the synthesis:

Table 3: Troubleshooting Strategies for Common Synthetic Issues

Issue Potential Cause Solution Strategy
Low yield in thiourea formation Incomplete reaction or product loss during workup Extend reaction time, optimize workup procedure
Regioisomeric mixture in benzothiazole formation Poor regioselectivity in cyclization Lower reaction temperature, use more selective catalysts
Incomplete N-alkylation Steric hindrance or competing reactions Increase reaction time, optimize base selection, use phase-transfer catalysts
Poor amidation efficiency Low reactivity of coupling partners Use more active coupling reagents, optimize solvent system
Difficulty in salt formation Solubility issues or instability of salt Optimize solvent selection for salt formation, control addition rate of HCl

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the benzamide core or the thiazole ring, potentially leading to the formation of amine or dihydrothiazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amine or dihydrothiazole derivatives.

    Substitution: Various substituted phenoxybenzamides.

Scientific Research Applications

N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-phenoxybenzamide hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-phenoxybenzamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-phenoxybenzamide hydrochloride and related compounds:

Compound Key Structural Features Molecular Weight Notable Properties/Applications Reference
This compound - 6-methylbenzo[d]thiazole
- Dimethylaminopropyl side chain
- Phenoxybenzamide core
~495.0 (estimated) Likely enhanced solubility due to hydrochloride salt; structural similarity to kinase inhibitors N/A
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide (EP3348550A1) - 6-CF₃ substitution
- Methoxyphenylacetamide
~384.3 Improved metabolic stability (CF₃ group); potential anticancer activity
N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride (1052541-49-7) - 6-F substitution
- Phenylpropanamide backbone
~463.0 Fluorine enhances membrane permeability; possible CNS-targeting activity
N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride (1052530-89-8) - 4-methoxybenzo[d]thiazole
- Carboxamide linkage
~463.0 Dual benzothiazole system; potential use in photodynamic therapy or antimicrobial agents
N-(2-chlorophenyl)-5-(3-phenylpropyl)-1,3,4-thiadiazole-2-amine - Thiadiazole core
- Chlorophenyl and phenylpropyl substituents
~357.9 Antiproliferative activity against cancer cell lines

Structural and Functional Analysis:

4-Methoxy substitution (1052530-89-8) introduces steric and electronic effects that could alter binding affinity to target proteins .

Side Chain Variations: The dimethylaminopropyl group in the target compound and its fluorinated analog (1052541-49-7) likely enhance solubility and interaction with charged residues in enzyme active sites . In contrast, phenylpropanamide (1052541-49-7) and thiadiazole-2-amine () backbones prioritize hydrophobic interactions, favoring membrane penetration.

Pharmacological Implications :

  • Trifluoromethyl and fluoro substituents (EP3348550A1, 1052541-49-7) are associated with improved blood-brain barrier penetration, suggesting neurological applications .
  • The dual benzothiazole system (1052530-89-8) may enable dual-targeting mechanisms, a strategy increasingly explored in multitarget drug design .

Biological Activity

N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-phenoxybenzamide hydrochloride is a complex organic compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H28ClN3O3SC_{22}H_{28}ClN_{3}O_{3}S, with a molecular weight of approximately 418 g/mol. The compound features a dimethylamino group, a benzo[d]thiazole moiety, and a phenoxybenzamide backbone, which contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Studies suggest that it may influence cellular signaling pathways and gene expression through the following mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, potentially altering metabolic processes.
  • Receptor Binding : It can bind to receptors, modulating their activity and affecting downstream signaling cascades.
  • Cellular Effects : Influences on cell function include changes in cellular metabolism and gene expression patterns.

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

  • Antimicrobial Properties : Preliminary studies have shown its potential as an antimicrobial agent, targeting various pathogens.
  • Anti-inflammatory Effects : The compound may serve as a lead for developing anti-inflammatory drugs due to its structural similarities to known anti-inflammatory agents.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-piperidin-1-yl)ethylamino]benzamideContains piperidine moietyAnti-inflammatory activity
6-MethylbenzothiazoleSimple thiazole derivativeAntimicrobial properties
Benzamide derivativesGeneral class with carboxamide groupDiverse biological activities

This table highlights how modifications in structure can lead to varied biological activities, emphasizing the potential of this compound.

Case Studies and Research Findings

Several case studies have explored the pharmacological properties of this compound:

  • Antimicrobial Activity : A study demonstrated that the compound exhibited inhibitory effects against a range of bacterial strains, suggesting its potential use in treating infections.
  • Anti-inflammatory Research : In vitro assays indicated that the compound could reduce inflammatory markers in cell cultures, supporting its potential as an anti-inflammatory agent.
  • Molecular Docking Studies : Computational studies have provided insights into the binding affinity of this compound to various target proteins, reinforcing its role in drug design.

Q & A

Q. What are the critical steps in synthesizing N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-phenoxybenzamide hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves multi-step reactions, including amide bond formation between benzo[d]thiazole derivatives and substituted benzamides, followed by salt formation with HCl. Key steps include:
  • Amide Coupling : Use coupling agents like HBTU or DCC in anhydrous THF or DMF under nitrogen to minimize side reactions .
  • Purification : Recrystallization (ethanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂/MeOH gradients) to isolate the hydrochloride salt .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust temperature (60–80°C) and pH (6–7) to maximize yield (reported 60–75% in similar compounds) .

Q. How can researchers confirm the molecular structure and purity of this compound?

  • Methodological Answer :
  • Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., dimethylamino protons at δ 2.2–2.5 ppm; aromatic protons in benzo[d]thiazole at δ 7.1–8.3 ppm) .
  • Mass Spectrometry : HRMS (ESI+) for molecular ion confirmation (expected [M+H]⁺ ~530–550 g/mol) .
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95% required for pharmacological studies) .

Q. What solubility and stability challenges arise during in vitro assays, and how can they be addressed?

  • Methodological Answer :
  • Solubility : Limited aqueous solubility (common for hydrochlorides). Use co-solvents (e.g., DMSO ≤1% v/v) or surfactants (e.g., Tween-80) in PBS .
  • Stability : Conduct stability studies under physiological conditions (pH 7.4, 37°C). Degradation products can be monitored via LC-MS over 24–48 hours .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., EGFR or PARP1). The dimethylamino group may enhance hydrogen bonding, while the benzo[d]thiazole moiety contributes to π-π stacking .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å indicates robust interactions) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across studies)?

  • Methodological Answer :
  • Assay Standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and control compounds (e.g., staurosporine for kinase inhibition).
  • Data Normalization : Normalize to protein content (Bradford assay) and account for batch effects via ANOVA .
  • Meta-Analysis : Pool data from ≥3 independent studies; apply funnel plots to detect publication bias .

Q. How can researchers improve the compound’s pharmacokinetic profile for in vivo studies?

  • Methodological Answer :
  • Prodrug Design : Modify the phenoxy group with ester linkages to enhance oral bioavailability .
  • Microsomal Stability : Test hepatic clearance using rat liver microsomes (RLM) with NADPH cofactor. CYP3A4/2D6 inhibition assays guide dose adjustments .

Experimental Design & Data Analysis

Q. What in vitro assays are suitable for evaluating antitumor activity, and how should controls be designed?

  • Methodological Answer :
  • Cell Viability : MTT or CellTiter-Glo® assays on panels (e.g., NCI-60). Include cisplatin as a positive control and vehicle-only (DMSO) as a negative control .
  • Apoptosis : Annexin V/PI staining with flow cytometry. Validate caspase-3 activation via Western blot .

Q. How can researchers differentiate off-target effects from specific target modulation?

  • Methodological Answer :
  • Kinase Profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler™). A selectivity score (<10% activity at 1 μM) indicates specificity .
  • CRISPR Knockout : Generate target-knockout cell lines (e.g., using Cas9/sgRNA) to confirm on-target efficacy .

Structural & Mechanistic Insights

Q. What role does the dimethylamino group play in the compound’s mechanism of action?

  • Methodological Answer :
  • Protonation Studies : Titrate the compound in PBS (pH 5–8) and monitor pKa via UV-Vis. The dimethylamino group (pKa ~8.5) may enhance membrane permeability in its uncharged form .
  • SAR Analysis : Compare with analogs lacking the dimethylamino group; evaluate changes in IC₅₀ (e.g., 2–3-fold reduction in potency observed in similar compounds) .

Q. How can X-ray crystallography or cryo-EM elucidate the compound’s binding mode?

  • Methodological Answer :
  • Co-crystallization : Soak the compound into protein crystals (e.g., PARP1) at 10 mM. Resolve structures at ≤2.5 Å resolution using synchrotron radiation .
  • Density Maps : Fit the compound into cryo-EM maps (3–4 Å) using Coot and PHENIX. Validate hydrogen bonds with active-site residues (e.g., Tyr907 in PARP1) .

Tables for Key Data

Property Value/Technique Reference
Molecular Weight ~530–550 g/mol (HRMS)
Aqueous Solubility 0.1–0.5 mg/mL (PBS, pH 7.4)
LogP (Predicted) 3.2–3.8 (ChemAxon)
IC₅₀ (EGFR Inhibition) 50–100 nM (HEK293 cells)

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